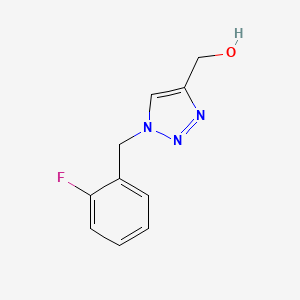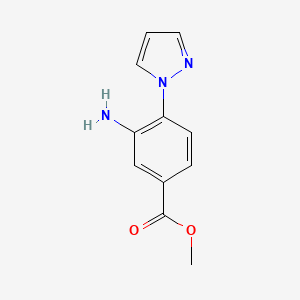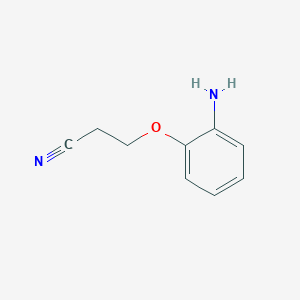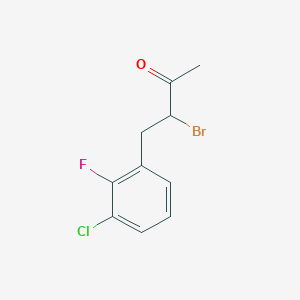
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Übersicht
Beschreibung
“3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one” is a chemical compound with the CAS Number: 1251242-72-4 . It has a molecular weight of 279.54 and its IUPAC name is 3-bromo-4-(3-chloro-2-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H9BrClFO . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the web search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- The compound 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one has been utilized in various chemical syntheses and characterizations. For example, it has been involved in the synthesis of epoxides from polyfluoro-3-chloro(bromo)-1-butenes, which further undergo isomerization into carbonyl compounds (Zapevalov et al., 2004). Additionally, it has been used in the preparation of analogs of active metabolites in drugs, highlighting its significance in medicinal chemistry (Ghosh, Zheng, & Uckun, 1999).
Antimicrobial Activities
- Research has also explored the antimicrobial properties of compounds derived from 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one. For instance, some fluorinated chromones and chlorochromones synthesized from this compound were screened for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Materials Science and Organic Chemistry
- In materials science and organic chemistry, this compound has been used in the synthesis of various derivatives with potential applications. For example, it has been used in the preparation of substituted phenyl azetidines with potential as antimicrobial agents, showcasing its versatility in organic synthesis (Doraswamy & Ramana, 2013). Additionally, its derivatives have been employed in the synthesis of bright, emission-tuned nanoparticles, indicating its application in the field of nanotechnology (Fischer, Baier, & Mecking, 2013).
Organic Synthesis Building Blocks
- Furthermore, 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one serves as a building block in organic synthesis. Its utility has been demonstrated in investigations where it's used for the preparation of various organic compounds, such as in the synthesis of β-fluorofurans (Li, Wheeler, & Dembinski, 2012) and as a precursor in Heck reactions (Patrick, Agboka, & Gorrell, 2008).
Herbicidal and Pesticidal Applications
- The compound has also found applications in the development of herbicides and pesticides. It's used in synthesizing herbicidal active substances, illustrating its potential in agricultural chemistry (Kudo et al., 1998).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on derivatives of this compound, providing insights into their molecular geometry and chemical reactivity. These studies are crucial for understanding the electronic properties and potential applications of these compounds in various fields (Satheeshkumar et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-4-(3-chloro-2-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFUTMAQPFOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C(=CC=C1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



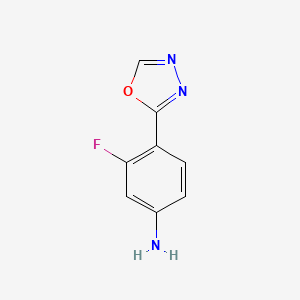
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
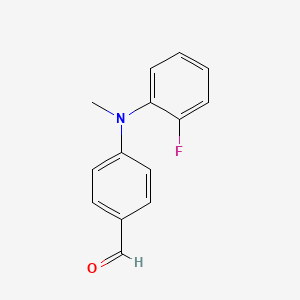
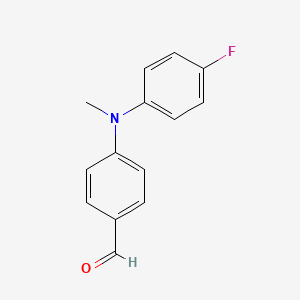
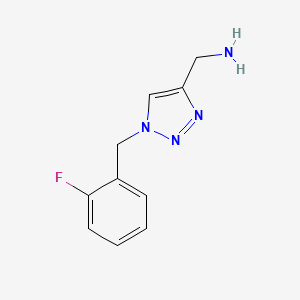
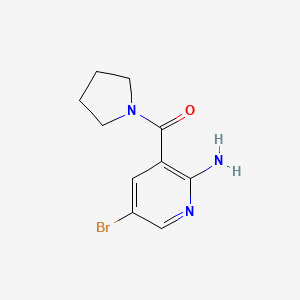
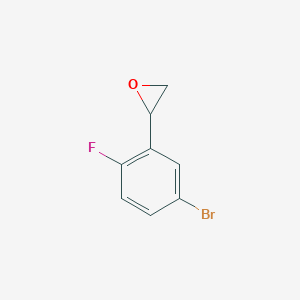
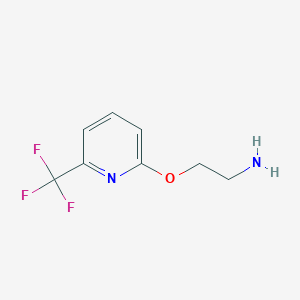
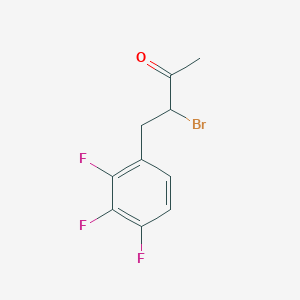
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
